molecular formula C19H24N4O3 B2746532 1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea CAS No. 2034255-22-4

1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea

Cat. No.: B2746532
CAS No.: 2034255-22-4
M. Wt: 356.426
InChI Key: DEIUOIPJKCBCSZ-JCNLHEQBSA-N
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Description

1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea typically involves the following steps:

    Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine under mild conditions.

    Introduction of the Methoxybenzyl Group: The 4-methoxybenzyl group can be introduced through a nucleophilic substitution reaction using a suitable benzyl halide.

    Attachment of the Pyrazin-2-yloxy Group: The pyrazin-2-yloxy group can be attached via an etherification reaction, often using a pyrazine derivative and a suitable leaving group.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale batch or continuous flow processes, optimized for yield and purity. The choice of solvents, catalysts, and reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The benzyl and pyrazin-2-yloxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl or carbonyl derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzyl)-3-(cyclohexyl)urea: Lacks the pyrazin-2-yloxy group.

    1-(4-Methoxybenzyl)-3-(pyrazin-2-yloxy)urea: Lacks the cyclohexyl group.

    1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiourea: Contains a thiourea moiety instead of a urea moiety.

Uniqueness

1-(4-Methoxybenzyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea is unique due to the combination of its methoxybenzyl, pyrazin-2-yloxy, and cyclohexyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(4-pyrazin-2-yloxycyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-25-16-6-2-14(3-7-16)12-22-19(24)23-15-4-8-17(9-5-15)26-18-13-20-10-11-21-18/h2-3,6-7,10-11,13,15,17H,4-5,8-9,12H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIUOIPJKCBCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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